molecular formula C13H11ClN2O2 B14565759 [2-(3-Chloroanilino)pyridin-3-yl]acetic acid CAS No. 61494-57-3

[2-(3-Chloroanilino)pyridin-3-yl]acetic acid

Cat. No.: B14565759
CAS No.: 61494-57-3
M. Wt: 262.69 g/mol
InChI Key: GVDGMBCPQFMOTK-UHFFFAOYSA-N
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Description

[2-(3-Chloroanilino)pyridin-3-yl]acetic acid is a chemical compound with the molecular formula C12H10ClN2O2 It is a derivative of pyridine and aniline, characterized by the presence of a chloro group at the 3-position of the aniline ring and an acetic acid moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloroanilino)pyridin-3-yl]acetic acid typically involves the reaction of 3-chloroaniline with pyridine-3-acetic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and pyridine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chloroanilino)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Chloroanilino)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

Industrially, the compound is used in the development of agrochemicals and dyes. Its chemical properties make it suitable for applications in the production of high-performance materials .

Mechanism of Action

The mechanism of action of [2-(3-Chloroanilino)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-pyridinyl)acetic acid: Similar in structure but lacks the aniline moiety.

    2-(Pyridin-3-yl)acetic acid: Similar but without the chloro and aniline groups.

    (3-Chloroanilino)acetic acid: Similar but lacks the pyridine ring.

Uniqueness

[2-(3-Chloroanilino)pyridin-3-yl]acetic acid is unique due to the combination of the pyridine ring, chloro-substituted aniline, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

61494-57-3

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-[2-(3-chloroanilino)pyridin-3-yl]acetic acid

InChI

InChI=1S/C13H11ClN2O2/c14-10-4-1-5-11(8-10)16-13-9(7-12(17)18)3-2-6-15-13/h1-6,8H,7H2,(H,15,16)(H,17,18)

InChI Key

GVDGMBCPQFMOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)CC(=O)O

Origin of Product

United States

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